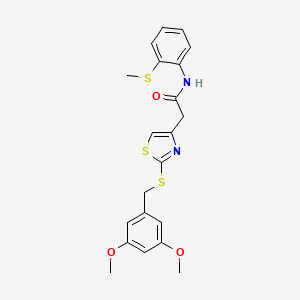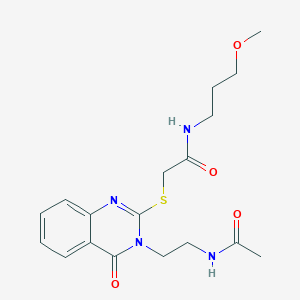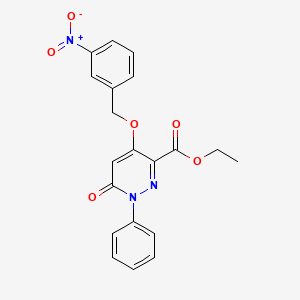
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a synthetic molecule with diverse applications in various scientific fields. It belongs to a class of compounds known as thiadiazoles, which are known for their rich chemistry and broad spectrum of biological activities. This compound, in particular, combines the structural features of thiadiazoles with those of acetamides and phenyl derivatives, offering a unique framework for exploring chemical reactivity and biological efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide involves multiple steps. Typically, the process begins with the preparation of 1,3,4-thiadiazole core. This core is then functionalized with urea derivatives and thiol groups, followed by coupling with 2,5-dimethoxyphenyl acetamide.
The synthesis often requires catalysts such as pyridine and conditions such as reflux temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound would necessitate optimization of yields and purity. Advanced techniques like continuous flow synthesis and the use of automated synthesizers might be employed. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are frequently utilized for quality control.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes: This compound can undergo various chemical reactions, including:
Oxidation and Reduction: The thiadiazole ring and thioether group can be susceptible to oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.
Substitution Reactions: Electrophilic and nucleophilic substitutions are common, especially on the aromatic ring and thiadiazole core. Halogenation and alkylation reactions are particularly notable.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminium hydride.
Substitution: Bromine, iodine for halogenation; alkyl halides for alkylation.
Major Products: Depending on the reaction, products include various oxidized or reduced forms of the compound, or substituted derivatives with additional functional groups on the aromatic or thiadiazole rings.
Chemistry
Used as a precursor in organic synthesis to develop new materials with specific properties.
Biology and Medicine
Investigated for potential antibacterial, antifungal, and anticancer properties.
Functions as a probe in biochemical assays due to its ability to interact with proteins and enzymes.
Industry
Utilized in the development of advanced materials, including polymers and resins with specific desirable properties.
Mecanismo De Acción
The biological activity of 2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide can be attributed to its interaction with specific molecular targets.
Molecular Targets: Enzymes and proteins involved in metabolic pathways.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide stands out due to the combination of its thiadiazole core with the unique 2,5-dimethoxyphenyl acetamide moiety.
Similar Compounds: Other thiadiazole derivatives like 2-((5-(3-amino-ureido)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide and 2-((5-(3-benzylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide.
Uniqueness: Enhanced reactivity and broader spectrum of biological activities compared to its analogs, attributed to the specific substitutions on the aromatic ring and thiadiazole core.
Let me know if there's anything else you need!
Propiedades
IUPAC Name |
2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O4S2/c1-27-13-8-9-15(28-2)14(10-13)21-16(25)11-29-19-24-23-18(30-19)22-17(26)20-12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,21,25)(H2,20,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJODHUYUFOAMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(S2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2853831.png)
![3-[7-(4-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-propylpropanamide](/img/structure/B2853832.png)
![8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethyl-7-[2-(pyrimidin-2-ylsulfanyl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2853833.png)
![2-[(4-Chlorophenyl)methyl]-4-(3-methoxyphenyl)-5-methyl-1,2,4-triazol-3-one](/img/structure/B2853834.png)
![Ethyl 7-azaspiro[3.5]non-1-ene-2-carboxylate](/img/structure/B2853836.png)


![N-(2,5-dimethoxyphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2853843.png)
![ETHYL 2-[5-(4-ETHOXYPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2853845.png)
![6-methyl-12-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrazol-4-yl)-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene;hydrochloride](/img/structure/B2853846.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-fluorobenzo[b]thiophen-2-yl)methanone](/img/structure/B2853847.png)
![5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline](/img/structure/B2853849.png)

![2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2853852.png)
